
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been widely used in scientific research. MPMP is a pyrrolidine derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a modulator of the cholinergic and dopaminergic systems. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may lead to an improvement in cognitive function. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to affect the release of dopamine, which may contribute to its effects on the central nervous system. In addition, (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for studying the cholinergic system. However, there are also limitations to using (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other systems in the body.
Direcciones Futuras
There are several future directions for research on (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One area of research is to further elucidate its mechanism of action and its effects on the cholinergic and dopaminergic systems. Another area of research is to investigate its potential therapeutic applications, particularly in the treatment of cognitive disorders and cardiovascular disease. In addition, further studies are needed to determine the safety and efficacy of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in animal models and humans.
Métodos De Síntesis
The synthesis of (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 6-methoxypyridin-3-amine with pyrrolidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in a pure form.
Aplicaciones Científicas De Investigación
(6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been used in various scientific research studies, including studies related to the central nervous system, cardiovascular system, and cancer. It has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. (6-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion.
Propiedades
IUPAC Name |
(6-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYSIIGRZNAVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


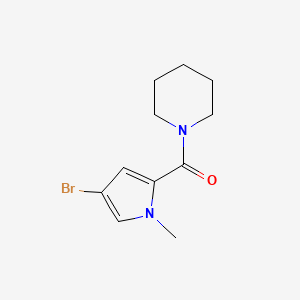
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
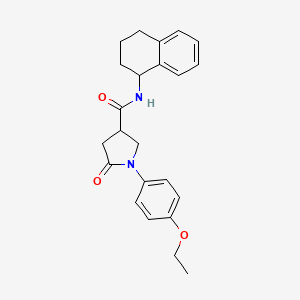
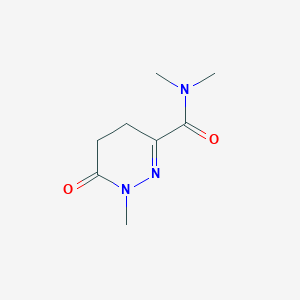
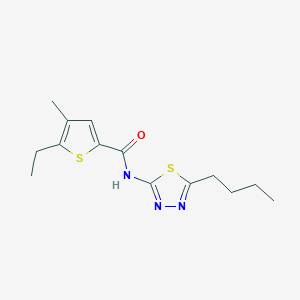

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

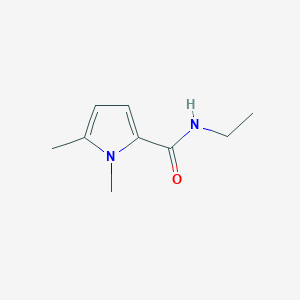
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)